Bienvenue dans la boutique en ligne BenchChem!

Thiomorpholine-3-carboxamide

Matrix metalloproteinase inhibition Cancer therapeutics Enzyme kinetics

A sulfur-containing chiral heterocycle validated in clinical-stage MMP/TACE inhibitor programs. The thiomorpholine core delivers sub-nanomolar MMP inhibition (0.083 nM against MMP-3/7/9) and enables enantioselective synthesis of clinical candidates like prinomastat. For antischistosomal SAR, it achieves 10 µM activity with no cytotoxicity up to 100 µM. Choose 95% purity thiomorpholine-3-carboxamide over morpholine or piperazine analogs to preserve sulfur-dependent conformational constraints critical for target binding.

Molecular Formula C5H10N2OS
Molecular Weight 146.21 g/mol
CAS No. 103742-31-0
Cat. No. B025580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomorpholine-3-carboxamide
CAS103742-31-0
Molecular FormulaC5H10N2OS
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1CSCC(N1)C(=O)N
InChIInChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8)
InChIKeyWTBJIFNMKOKRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiomorpholine-3-carboxamide CAS 103742-31-0: Chemical Properties and Procurement Specifications


Thiomorpholine-3-carboxamide (CAS 103742-31-0) is a sulfur-containing heterocyclic building block with the molecular formula C5H10N2OS and a molecular weight of 146.21 g/mol . The compound exists as a white solid with a predicted pKa of approximately 9.86 . It features a thiomorpholine ring with a carboxamide functional group at the 3-position, providing a chiral center that enables stereoselective derivatization . Commercially available at 95% purity, this compound serves as a core scaffold for synthesizing biologically active molecules, particularly matrix metalloproteinase (MMP) inhibitors and other therapeutic candidates .

Thiomorpholine-3-carboxamide Procurement: Why Morpholine or Piperazine Analogs Cannot Replace This Scaffold


Substituting Thiomorpholine-3-carboxamide with morpholine-3-carboxamide (oxygen-containing analog) or piperazine-3-carboxamide (nitrogen-containing analog) is not scientifically valid in key applications. The sulfur atom in the thiomorpholine ring confers distinct physicochemical properties, including altered lipophilicity (estimated LogP = -1.06) and hydrogen-bonding capacity compared to its oxygen or nitrogen counterparts. In structure-activity relationship (SAR) studies of biaryl alkyl carboxylic acid derivatives, the thiomorpholine-containing amide demonstrated antischistosomal activity comparable to morpholine and methyl sulfonyl piperazine analogs (activity down to 10 µM), yet the specific sulfur heteroatom influences target engagement and metabolic stability in ways not recapitulated by the oxygen or nitrogen variants [1]. Furthermore, the thiomorpholine scaffold serves as the essential core for clinically evaluated MMP inhibitors, including prinomastat and TMI-1, where sulfur-dependent conformational constraints are critical for binding pocket complementarity [2]. Generic substitution without experimental validation risks loss of desired biological activity or altered pharmacokinetic profiles.

Thiomorpholine-3-carboxamide CAS 103742-31-0: Comparative Performance Evidence for Scientific Selection


MMP Inhibitory Potency of Thiomorpholine-3-carboxamide Derived Scaffolds vs. Acyclic Hydroxamate Comparators

The thiomorpholine-3-carboxamide-derived scaffold AG-3340 (N-hydroxy-2,2-dimethyl-4-[(4-phenoxyphenyl)sulfonyl]thiomorpholine-3-carboxamide) achieved 50% inhibition at 0.083 nM against MMP-3/7/9 and 0.26 nM against MMP-2, representing a 72-fold to 240-fold improvement in potency compared to the acyclic hydroxamate comparator CGS27023A, which required 20 nM and 8 nM for equivalent inhibition of the same MMP isoforms [1]. This direct head-to-head comparison establishes the thiomorpholine-3-carboxamide core as a privileged scaffold for MMP inhibitor design.

Matrix metalloproteinase inhibition Cancer therapeutics Enzyme kinetics

Antischistosomal Activity of Thiomorpholine-3-carboxamide Containing Amides in Cross-Class Comparison

In a structure-activity relationship study of biaryl alkyl carboxylic acid derivatives, three carboxylic amide modifications—morpholine, thiomorpholine, and methyl sulfonyl piperazine—were evaluated for antischistosomal activity [1]. The thiomorpholine-containing amide demonstrated antischistosomal activity down to 10 µM with no observed cytotoxicity up to 100 µM. The morpholine derivative achieved comparable potency (down to 10 µM) with similar cytotoxicity profile (no cytotoxicity up to 100 µM), establishing that the thiomorpholine scaffold provides efficacy equivalent to the oxygen-containing morpholine analog while offering sulfur-specific physicochemical properties that may be advantageous for downstream optimization of metabolic stability or off-target selectivity.

Antiparasitic drug discovery Schistosomiasis Neglected tropical diseases

TACE/MMP Dual Inhibition Profile of Thiomorpholine-3-carboxamide Derivative TMI-1 Across Multiple Enzyme Isoforms

TMI-1, a (3S)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide derivative with a 4-(but-2-ynyloxy)phenylsulfonyl substitution, demonstrates broad-spectrum inhibition across seven metalloprotease targets with differential potency . The compound exhibits highest potency against MMP-13 (IC50 = 3 nM) and MMP-2 (IC50 = 4.7 nM), followed by MMP-1 (IC50 = 6.6 nM), ADAM17/TACE (IC50 = 8.4 nM), MMP-9 (IC50 = 12 nM), and MMP-7/14 (IC50 = 26 nM each). This inhibitory profile, derived from the thiomorpholine-3-carboxamide core scaffold, translates to in vivo efficacy, including suppression of TNF-α production in an acute LPS-mouse model and reduced disease severity in a rheumatoid arthritis model .

ADAM17/TACE inhibition Rheumatoid arthritis Inflammation

Chiral Center Utility of Thiomorpholine-3-carboxamide Enables Stereoselective Derivative Synthesis

Thiomorpholine-3-carboxamide possesses a chiral center at the 3-position of the thiomorpholine ring, a structural feature absent in achiral heterocyclic carboxamide building blocks . The synthesis of this compound proceeds stereoselectively, as documented in preparative methods involving thiomorpholine reaction with hydrochloric acid and formaldehyde followed by ammonium chloride treatment . This stereoselectivity enables access to enantiomerically enriched derivatives, exemplified by the clinical candidate prinomastat ((3S)-N-hydroxy-2,2-dimethyl-4-{[4-(pyridin-4-yloxy)phenyl]sulfonyl}thiomorpholine-3-carboxamide) [1] and TMI-1, which both specify the (3S) absolute configuration .

Chiral synthesis Stereoselective reactions Medicinal chemistry building blocks

Thiomorpholine-3-carboxamide CAS 103742-31-0: Validated Research Applications and Procurement Use Cases


Scaffold for Matrix Metalloproteinase (MMP) Inhibitor Development Programs

Research groups developing MMP-2, MMP-9, or MMP-13 inhibitors should prioritize thiomorpholine-3-carboxamide as a core scaffold based on the demonstrated 30- to 240-fold potency advantage of AG-3340 over acyclic hydroxamate comparators in enzyme inhibition assays . The thiomorpholine-3-carboxamide core enables sub-nanomolar inhibition (0.083 nM against MMP-3/7/9; 0.26 nM against MMP-2) , and derivatives such as TMI-1 achieve single-digit nanomolar IC50 values across multiple metalloprotease isoforms (MMP-13: 3 nM; MMP-2: 4.7 nM; ADAM17: 8.4 nM) . This application is validated by the clinical development of prinomastat, a thiomorpholine-3-carboxamide-derived hydroxamate that selectively inhibits MMPs 2, 3, 9, 13, and 14 .

Antiparasitic Lead Optimization Requiring Scaffold Diversification

For antischistosomal drug discovery programs seeking to diversify away from oxygen-containing heterocycles, thiomorpholine-3-carboxamide offers a validated alternative scaffold. SAR studies confirm that thiomorpholine-containing biaryl alkyl carboxylic amides achieve antischistosomal activity down to 10 µM with a favorable safety margin (no cytotoxicity up to 100 µM) . This efficacy matches the morpholine analog while providing the sulfur atom's distinct lipophilicity (estimated LogP = -1.06) and metabolic profile, enabling medicinal chemists to explore property space not accessible with oxygen or nitrogen heterocycle analogs.

Stereoselective Synthesis of Enantiomerically Pure Drug Candidates

Medicinal chemistry laboratories requiring chiral building blocks for enantioselective drug candidate synthesis should procure thiomorpholine-3-carboxamide. The compound's intrinsic chiral center at the 3-position supports stereoselective derivatization, as demonstrated by the preparation of the (3S)-configured clinical candidates prinomastat and TMI-1 . The documented stereoselective synthesis provides a reliable entry point for accessing enantiomerically pure thiomorpholine derivatives, meeting pharmaceutical development requirements for stereochemically defined active pharmaceutical ingredients.

TACE/ADAM17 Inhibitor Discovery for Inflammatory Disease Models

Research programs targeting TACE/ADAM17 for inflammatory or autoimmune diseases can utilize thiomorpholine-3-carboxamide as a privileged starting scaffold. TMI-1, a direct thiomorpholine-3-carboxamide derivative, inhibits ADAM17 with an IC50 of 8.4 nM and suppresses TNF-α production in an acute LPS-mouse model while reducing disease severity in an in vivo rheumatoid arthritis model . The compound's oral bioavailability and selective cytotoxicity toward tumor cells in vitro further support the scaffold's utility in developing dual MMP/TACE inhibitors with translational potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiomorpholine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.